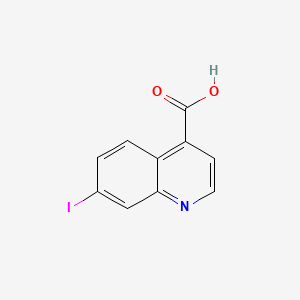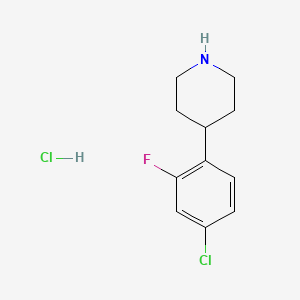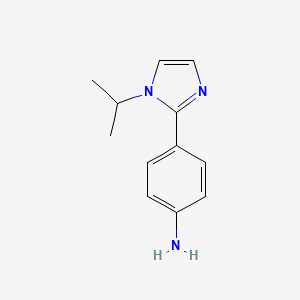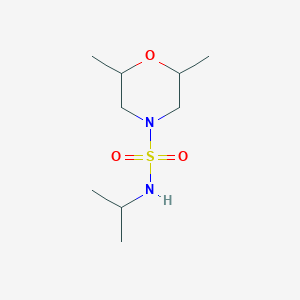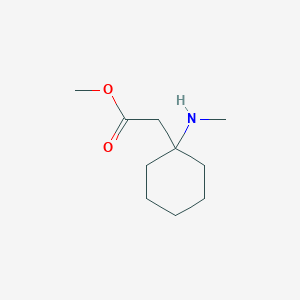
tert-butyl N-(4-acetyloxan-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(4-acetyloxan-4-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and an acetyloxan ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-acetyloxan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-acetyloxan-4-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as crystallization or distillation, to ensure high purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl N-(4-acetyloxan-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxan ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the acetyloxan ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-(4-acetyloxan-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in peptide synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme mechanisms and functions.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may be investigated as prodrugs, which are inactive compounds that can be metabolized into active drugs within the body.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in the synthesis of various commercial products.
作用機序
The mechanism of action of tert-butyl N-(4-acetyloxan-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The acetyloxan ring may also play a role in the compound’s binding affinity and specificity.
類似化合物との比較
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(4-ethynylphenyl)carbamate
- tert-Butyl N-(4-formylbenzyl)carbamate
Comparison:
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate: This compound has a hydroxycyclohexyl group instead of an acetyloxan ring, which affects its reactivity and applications.
- tert-Butyl N-(4-ethynylphenyl)carbamate: The presence of an ethynylphenyl group introduces aromaticity and potential for π-π interactions, differing from the aliphatic nature of the acetyloxan ring.
- tert-Butyl N-(4-formylbenzyl)carbamate: The formyl group in this compound provides different chemical reactivity, particularly in nucleophilic addition reactions, compared to the acetyloxan ring.
Conclusion
tert-Butyl N-(4-acetyloxan-4-yl)carbamate is a versatile compound with significant applications in various fields of research and industry. Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological studies, and pharmaceutical development. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and potential for future applications.
特性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
tert-butyl N-(4-acetyloxan-4-yl)carbamate |
InChI |
InChI=1S/C12H21NO4/c1-9(14)12(5-7-16-8-6-12)13-10(15)17-11(2,3)4/h5-8H2,1-4H3,(H,13,15) |
InChIキー |
CVXHRHZKVNITMO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1(CCOCC1)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


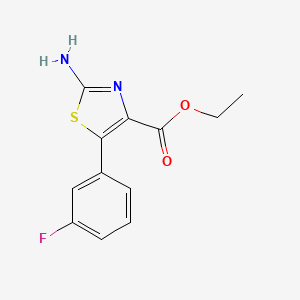
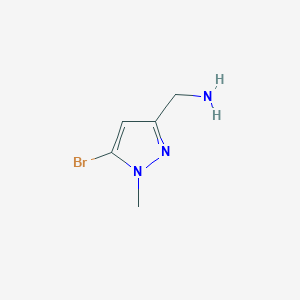

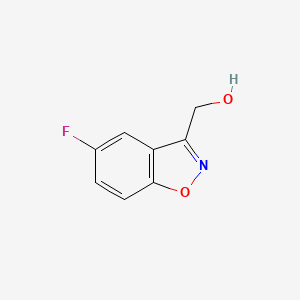
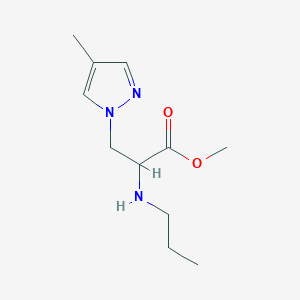
![Methyl({2-[methyl(nitroso)amino]ethyl})amine](/img/structure/B13636889.png)
![Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13636897.png)
